ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25) |
InChI Key |
SFSRGPRJLMQUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Quinazolinone Synthesis
The Niementowski reaction remains a cornerstone for synthesizing 4-oxoquinazoline cores. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to form 3,4-dihydro-4-oxoquinazoline intermediates. For ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate, 6,7-dimethoxyanthranilic acid is first condensed with formamide, yielding 6,7-dimethoxy-4-oxoquinazolin-3(4H)-one. Subsequent N-alkylation with chloroacetyl chloride introduces the acetyl spacer, followed by coupling with ethyl 4-aminobenzoate via amide bond formation.
Key Steps:
-
Cyclization : 6,7-Dimethoxyanthranilic acid + formamide → 6,7-dimethoxy-4-oxoquinazolin-3(4H)-one (Yield: 87–95%).
-
Acylation : Quinazolinone + chloroacetyl chloride → 3-chloroacetyl-6,7-dimethoxyquinazolin-4-one (Yield: 70–86%).
-
Amidation : Reaction with ethyl 4-aminobenzoate in dimethylformamide (DMF) with triethylamine (TEA) (Yield: 65–78%).
Grimmel-Guinther-Morgan Method
This method involves heating o-aminobenzoic acids with amines and phosphorus trichloride. For the target compound, 6,7-dimethoxyanthranilic acid reacts with ethyl 4-aminobenzoate in toluene under reflux, facilitated by PCl₃, to directly form the quinazolinone-acetyl-amino benzoate framework. While efficient, this approach requires careful control of stoichiometry to avoid over-acylation.
Modern Synthetic Strategies
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A 2018 study demonstrated that cyclizing 6,7-dimethoxyanthranilic acid with formamide under microwave conditions (150°C, 15 min) achieved 92% yield of the quinazolinone core. Subsequent acylation and amidation steps were completed in 30–45 minutes, improving overall efficiency.
Solid-Phase Synthesis
Immobilizing the quinazolinone precursor on Wang resin enables stepwise acylation and amidation. After cleavage from the resin, this compound is obtained with 80–85% purity, avoiding laborious purification.
Stepwise Procedure from Anthranilic Acid
Synthesis of 6,7-Dimethoxy-4-oxoquinazolin-3(4H)-one
Acylation with Chloroacetyl Chloride
The quinazolinone is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) with TEA as a base. Reaction at 0–5°C prevents side reactions.
Coupling with Ethyl 4-Aminobenzoate
The acylated intermediate reacts with ethyl 4-aminobenzoate in DMF at 60°C for 6 hours. TLC monitors completion.
Yield : 65–72%.
Alternative Routes via Benzoxazinone Intermediates
Benzoxazinone Formation
6,7-Dimethoxyanthranilic acid reacts with acetic anhydride to form 1,3-benzoxazin-4-one, which undergoes ring-opening with ammonia or amines. Hydrazine hydrate introduces the hydrazide group, enabling cyclization to quinazolinone.
Oxadiazole Hybridization
Ethyl 4-aminobenzoate is converted to 4-aminobenzohydrazide, which cyclizes with cyanogen bromide (CNBr) to form 1,3,4-oxadiazole intermediates. These intermediates couple with the quinazolinone-acetyl moiety under Mitsunobu conditions.
Catalytic Methods and Optimization
Use of tert-Butoxide (t-BuOK)
In a 2023 study, tert-BuOK catalyzed the acylation step, enhancing reaction rates and yields (up to 85%) by deprotonating the quinazolinone nitrogen, increasing nucleophilicity.
Phosphoryl Chloride (POCl₃)
POCl₃ facilitates chlorination during acylation, particularly in forming the acetyl spacer. Combined with N,N-diethylaniline, it suppresses side reactions.
Optimized Conditions :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and acetylamino groups undergo hydrolysis under controlled conditions:
Ester Hydrolysis
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) aqueous media, reflux for 4–6 hours .
-
Outcome : Conversion to the corresponding carboxylic acid (4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid).
-
Mechanism : Nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of ethanol.
Acetylamino Hydrolysis
-
Conditions : Prolonged heating in acidic media (H₂SO₄, 80°C).
-
Outcome : Cleavage of the acetyl group to yield the free amine derivative.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 6h | 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid | 72–85% |
| Acetylamino hydrolysis | 10% H₂SO₄, 80°C, 8h | 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)amino}benzoate | 58% |
Nucleophilic Substitution
The quinazolinone core and methoxy groups participate in substitution reactions:
Methoxy Group Demethylation
-
Outcome : Replacement of methoxy groups with hydroxyl groups at positions 6 and 7.
Quinazolinone Ring Functionalization
-
Conditions : Reaction with amines (e.g., benzylamine) in DMF at 120°C .
-
Outcome : Substitution at position 3 of the quinazolinone ring.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 6,7-Dimethoxy group | HBr/AcOH | 6,7-Dihydroxyquinazolinone derivative | 64% |
| Quinazolinone C3 | Benzylamine | 3-Benzylaminoquinazolinone analog | 51% |
Oxidation Reactions
The ethyl ester and methoxy groups are susceptible to oxidation:
Ester Oxidation
-
Conditions : KMnO₄ in acidic medium (H₂SO₄), 60°C.
-
Outcome : Formation of a ketone intermediate, further oxidized to carboxylate.
Methoxy Group Oxidation
-
Conditions : RuO₄/CeCl₃, CH₃CN/H₂O.
-
Outcome : Conversion of methoxy to carbonyl groups (rare, requires harsh conditions).
Acylation and Alkylation
The free amine (post-hydrolysis) undergoes further derivatization:
N-Acylation
-
Outcome : Reintroduction of acetyl or other acyl groups.
N-Alkylation
-
Outcome : Methylation of the amine group.
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Quinazolinone-Pyrazole Hybrids
-
Conditions : Reaction with hydrazines in ethanol under reflux .
-
Outcome : Formation of pyrazole rings fused to the quinazolinone core.
| Reagent | Product | Yield |
|---|---|---|
| Hydrazine hydrate | 3-(Pyrazol-1-yl)quinazolinone derivative | 59% |
Stability and Degradation
-
pH Sensitivity : Stable at neutral pH but degrades in strongly acidic/basic conditions (>pH 10 or <pH 2) .
-
Thermal Stability : Decomposes above 200°C, with char formation observed via TGA.
Biological Activity Modulation via Reactions
Chemical modifications significantly alter bioactivity:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar quinazolinone cores exhibit a range of pharmacological activities, including anti-cancer and anti-inflammatory effects .
Case Study: Anticancer Activity
In a study exploring the anticancer properties of quinazolinone derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .
Biochemical Research
Enzyme Interaction Studies
The compound is also used as a probe in biochemical research to study enzyme interactions. Its structural features allow it to bind selectively to specific enzymes, facilitating the investigation of enzyme kinetics and inhibition mechanisms. For instance, studies have shown that quinazolinone derivatives can act as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission .
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-{...} | Acetylcholinesterase | 5.90 | Competitive inhibition |
| Compound A | Acetylcholinesterase | 8.50 | Non-competitive inhibition |
| Compound B | Urease | 12.30 | Mixed inhibition |
Pharmacology
Cellular Pathway Modulation
Research indicates that this compound can modulate various cellular pathways, contributing to its therapeutic effects. Its ability to cross the blood-brain barrier enhances its potential for treating neurological disorders such as Alzheimer's disease .
Case Study: Alzheimer’s Disease
In preclinical models of Alzheimer's disease, this compound showed promise as an acetylcholinesterase inhibitor, improving cognitive function in treated animals. The study employed molecular docking techniques to elucidate the binding interactions between the compound and the enzyme, revealing key amino acid residues involved in the inhibition process .
Industrial Applications
Synthesis of Complex Molecules
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties facilitate the development of novel compounds with enhanced biological activities.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Pyridazine- and Isoxazole-Substituted Ethyl Benzoates
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl benzoate backbone but replace the quinazolinone-acetamide group with pyridazine or isoxazole substituents . For example, pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites, while isoxazole’s rigidity could improve metabolic stability.
Quinazolinone Derivatives with Varied Linkers
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 1574406-08-8) retains the 6,7-dimethoxyquinazolinone core but replaces the ethyl benzoate with a 2-(2-methoxyphenoxy)ethyl group . This substitution increases molecular weight (413.4 g/mol) and introduces ether linkages, which may improve solubility but reduce blood-brain barrier penetration compared to the benzoate ester.
Methyl-Substituted Quinazolinone Benzoates
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate (CAS: 4005-02-1) features a methyl group at the quinazolinone 2-position instead of the acetyl-amino linkage . The absence of the acetamide linker simplifies the structure but likely diminishes binding affinity to targets requiring hydrogen-bonding interactions.
Functional and Pharmacological Comparisons
Target Selectivity
The 6,7-dimethoxy groups on the quinazolinone core are critical for interactions with kinases (e.g., EGFR or VEGFR) due to their ability to occupy hydrophobic pockets . In contrast, pyridazine or isoxazole substituents in I-6230 and I-6273 may redirect activity toward inflammatory or immune-related targets, such as JAK/STAT or MAPK pathways .
Physicochemical Properties
- Lipophilicity: The ethyl benzoate group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring oral bioavailability.
- Metabolic Stability : Thioether or ether linkers (e.g., I-6373 , ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) may resist cytochrome P450 oxidation better than acetamide-linked analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate (CAS Number: 1081125-99-6) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C21H21N3O6
- Molecular Weight : 411.4 g/mol
- Structure : The compound features a quinazoline core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic neurotransmission, making this compound a candidate for treating conditions like Alzheimer's disease.
Acetylcholinesterase Inhibition
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant AChE inhibitory activity. For instance, related compounds have shown IC50 values ranging from 0.077 to 50.080 μM against AChE, indicating potent inhibition compared to standard drugs like tacrine and galantamine .
Neuroprotective Effects
In vitro studies suggest that the compound not only inhibits AChE but also possesses antioxidant properties, which can further contribute to its neuroprotective effects. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study conducted on synthesized quinazoline derivatives found that compounds similar to this compound displayed significant inhibition against both AChE and butyrylcholinesterase (BChE), suggesting dual inhibition could be beneficial for cognitive enhancement in Alzheimer's patients .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines, demonstrating that some derivatives exhibited selective cytotoxicity against HeLa cells with IC50 values indicating strong potential for anticancer applications .
Summary of Findings
The biological activity of this compound indicates a promising profile for neuropharmacological applications due to:
- Potent AChE inhibition , which could improve cholinergic signaling in neurodegenerative conditions.
- Neuroprotective and antioxidant properties , contributing to its potential efficacy in treating Alzheimer's disease.
- Selective cytotoxicity against certain cancer cell lines , opening avenues for anticancer research.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate?
- Methodological Answer : The compound is synthesized via multi-step reactions. First, the quinazolinone core (6,7-dimethoxy-4-oxoquinazoline) is prepared through cyclization of substituted anthranilic acid derivatives. The acetyl linker is introduced by reacting the quinazolinone with chloroacetic acid derivatives, followed by coupling to ethyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent selection (e.g., DMF or ethanol) and reflux conditions (4–6 hours) are critical for yield optimization. Characterization involves TLC monitoring and purification via column chromatography .
Q. How is the compound characterized spectroscopically, and what key functional groups are identified?
- Methodological Answer :
- 1H NMR : The quinazolinone protons (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic. The acetyl linker’s methylene group appears as a singlet near δ 4.2 ppm .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1695 cm⁻¹), amide N-H (~3300 cm⁻¹), and ester C-O (~1277 cm⁻¹) confirm structural motifs .
- HRMS : Used to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the quinazolinone-acetyl intermediate and the ethyl benzoate moiety?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to improve amide bond formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often enhances solubility of intermediates .
- Reaction Monitoring : Use HPLC to track unreacted starting materials and optimize reaction time (e.g., 4 vs. 8 hours) .
Q. How can contradictions in NMR data (e.g., missing or overlapping signals) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of methoxy groups) .
- X-ray Crystallography : Use SHELX software to determine the crystal structure and validate proton assignments .
Q. What computational approaches are suitable for studying the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR). Optimize the quinazolinone core’s orientation using DFT-calculated charge distributions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the acetyl linker and kinase residues .
Q. How does structural modification of the quinazolinone or benzoate moieties influence bioactivity?
- Methodological Answer :
- Quinazolinone Modifications : Replace methoxy groups with halogens (e.g., Cl) to enhance hydrophobic interactions. Assess IC50 shifts in kinase inhibition assays .
- Benzoate Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve metabolic stability. Compare pharmacokinetic profiles in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
